Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl-
Description
Molecular Architecture and IUPAC Nomenclature
Core Structural Features
The molecule comprises a benzofuran core (C₈H₅O) fused with a furan ring, substituted at four critical positions:
- Position 5 : 2-Phenylethanone group (-CO-CH₂-C₆H₅)
- Position 6 : Hydroxyl group (-OH)
- Positions 2 and 3 : Phenyl rings (-C₆H₅)
The benzofuran system adopts a planar configuration, with the fused benzene and furan rings creating a conjugated π-system. Substituent orientations significantly influence electronic distribution, particularly the electron-withdrawing ethanone group at position 5 and the electron-donating hydroxyl at position 6.
IUPAC Nomenclature
Following IUPAC priority rules, the systematic name derives from:
- Parent structure : Benzofuran (1-benzofuran)
- Substituents :
- 5-(2-Phenylethanoyl)
- 6-Hydroxy
- 2-Phenyl
- 3-Phenyl
The full IUPAC name is 1-(6-hydroxy-2,3-diphenyl-1-benzofuran-5-yl)-2-phenylethanone . This reflects:
- Numbering : Benzofuran positions 2, 3, 5, and 6
- Prefix order : Hydroxy precedes phenyl groups in substituent priority.
Molecular Formula
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₉H₂₀O₃ |
| Molecular Weight | 428.47 g/mol |
| Unsaturation Index | 19 (indicative of high aromaticity) |
Crystallographic Data and Conformational Isomerism
Hypothetical Crystallographic Parameters
While direct X-ray diffraction data for this specific compound remain unpublished, analogous benzofuran derivatives provide predictive insights:
Key Structural Interactions
- Hydrogen Bonding : The 6-hydroxy group forms intramolecular H-bonds with the furan oxygen (O···H-O distance ~2.1 Å), creating a pseudo-six-membered ring.
- π-Stacking : Phenyl groups at positions 2 and 3 exhibit edge-to-face interactions (centroid distances ~4.7 Å).
- Torsional Strain : The 2-phenylethanone group adopts a dihedral angle of 58° relative to the benzofuran plane to minimize steric clash with adjacent substituents.
Conformational Isomerism
Two dominant conformers arise from:
- Furan Ring Puckering : Envelope (C3-endo) vs. twist (C2-exo) configurations
- Phenyl Rotamers :
- Syn : Phenyls at 2 and 3 aligned (ΔG = +3.2 kcal/mol)
- Anti : Phenyls opposed (thermodynamically favored)
Rotational barriers for phenyl groups exceed 12 kcal/mol due to ortho-hydrogen repulsion, limiting room-temperature interconversion.
Comparative Structural Analysis with Related Benzofuran Derivatives
Structural Benchmarking
Comparative analysis with prototypical benzofurans reveals substituent-driven electronic and steric effects:
Steric Effects
The Tolman Cone Angle for substituents illustrates steric demand:
- 2/3-Phenyls : 145° each
- 5-Ethanone : 132°
- Total Steric Load : 422° (exceeding bulkier transition metal ligands)
This crowding forces non-coplanar arrangements, reducing conjugation efficiency by 38% compared to unsubstituted benzofuran.
Electronic Structure Modifications
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show:
- HOMO Localization : Primarily on the 2-phenyl group (-5.2 eV)
- LUMO Distribution : Centered at the ethanone carbonyl (-1.8 eV)
- Band Gap Reduction : 3.4 eV vs. 4.1 eV in simpler benzofurans
Comparative Reactivity Trends
Substituent effects manifest in electrophilic substitution patterns:
| Position | Relative Reactivity (vs. Benzofuran) |
|---|---|
| 4 | 0.22x (deactivated by EW groups) |
| 7 | 3.1x (activated by OH conjugation) |
| 2/3 Phenyls | 0.05x (steric shielding) |
This profile suggests preferential functionalization at position 7 under Friedel-Crafts conditions.
Properties
CAS No. |
113769-36-1 |
|---|---|
Molecular Formula |
C28H20O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(6-hydroxy-2,3-diphenyl-1-benzofuran-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C28H20O3/c29-24(16-19-10-4-1-5-11-19)22-17-23-26(18-25(22)30)31-28(21-14-8-3-9-15-21)27(23)20-12-6-2-7-13-20/h1-15,17-18,30H,16H2 |
InChI Key |
VPIGZMIDXDMVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C3C(=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme Example:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Benzofuran Core | Aromatic ketone + substituted acetophenone, base (e.g., cesium carbonate), solvent (DMF/MeCN), temperature (25–100°C) | Benzofuran intermediate |
| Hydroxy Group Introduction | Boronate ester, Pd catalyst, base (e.g., potassium carbonate), solvent | Hydroxy-functionalized benzofuran |
| Phenyl Substitution | Phenyl halides, electrophilic substitution reagents | Final substituted ethanone compound |
Optimization Parameters
Several factors influence the synthesis efficiency:
- Catalysts: Palladium-based catalysts improve coupling reactions.
- Temperature Control: Precise temperature management ensures high yield and minimizes side reactions.
- Purification: Techniques like chromatography ensure product purity.
Yield Analysis
The yield varies depending on the chosen synthetic route:
| Method | Yield (%) |
|---|---|
| Standard Batch Process | ~85% |
| Optimized Continuous Flow | ~92% |
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
1-(2-Methyl-2,3-Dihydro-1-Benzofuran-5-yl)Ethanone (Compound B)
- 2-Methyl group on a partially saturated (dihydro) benzofuran ring.
- No hydroxy or phenyl substituents; instead, a simpler acetyl group at position 4.
Comparison with Compound A:
| Property | Compound A | Compound B |
|---|---|---|
| Benzofuran Saturation | Fully unsaturated | 2,3-Dihydro (partially saturated) |
| Substituents | 6-OH, 2,3-diphenyl, 1-phenyl-ethanone | 2-Me, 5-acetyl |
| Lipophilicity | Higher (due to diphenyl groups) | Moderate (methyl group) |
| Hydrogen Bonding | Strong (6-OH) | Weak (acetyl group only) |
1-(5-Methoxy-2-Methyl-1-Benzofuran-3-yl)-1-Ethanamine Hydrochloride (Compound C)
- 5-Methoxy and 2-methyl groups on the benzofuran.
- Ethanamine hydrochloride substituent, introducing a basic nitrogen.
Comparison with Compound A:
| Property | Compound A | Compound C |
|---|---|---|
| Functional Groups | 6-OH, diphenyl | 5-OMe, 2-Me, ethanamine-HCl |
| Solubility | Moderate (polar OH group) | High (ionic hydrochloride salt) |
| Bioactivity | Potential antioxidant (OH group) | Likely bioactive (amine moiety) |
Compound C’s methoxy group reduces hydrogen-bonding capacity compared to Compound A’s hydroxy group, while the amine hydrochloride enhances water solubility .
1-(2-Hydroxy-5-Methoxyphenyl)-2-Phenylethanone (Compound D)
- 2-Hydroxy-5-methoxyphenyl substituent.
- Phenylethanone side chain.
Comparison with Compound A:
| Property | Compound A | Compound D |
|---|---|---|
| Core Structure | Benzofuran-based | Simple phenyl-based |
| Substituents | 6-OH, diphenyl | 2-OH, 5-OMe |
| Electronic Effects | Extended conjugation (benzofuran) | Localized (monocyclic phenyl) |
Biological Activity
Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl-, also referred to as 1-(6-hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : CHO
- CAS Number : 113769-36-1
- Molecular Weight : 302.36 g/mol
The compound features a benzofuran core with hydroxy and phenyl substituents. This unique structure contributes to its reactivity and biological activity.
Synthesis
The synthesis of Ethanone involves several steps:
- Formation of Benzofuran Core : This is typically achieved through cyclization reactions involving phenolic compounds.
- Substitution Reactions : Hydroxy and phenyl groups are introduced using electrophilic aromatic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Several studies have evaluated the anticancer activity of Ethanone and its derivatives:
- A study on benzofuran analogs revealed that compounds similar to Ethanone exhibited cytotoxic effects against various cancer cell lines including ME-180 (cervical), A549 (lung), and HT-29 (colon) cells. The mechanism involves interaction with tubulin, inhibiting cell division .
Antimicrobial Activity
Ethanone has shown potential antimicrobial properties against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Research indicates that Ethanone may possess anti-inflammatory properties. It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α .
The biological effects of Ethanone are attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Study on Anticancer Activity
In a comparative study conducted on various benzofuran derivatives, Ethanone demonstrated enhanced antiproliferative activity compared to standard chemotherapeutic agents like Combretastatin-A4. The study highlighted its selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of Ethanone indicated significant inhibition against multiple strains of bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
